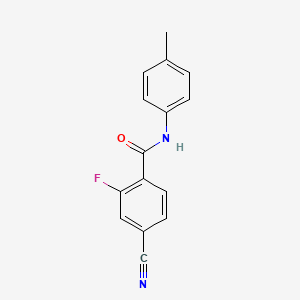
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C15H11FN2O It is a derivative of benzamide, characterized by the presence of a cyano group, a fluoro group, and a methylphenyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyano-2-fluorobenzoic acid and 4-methylphenylamine.
Activation: The carboxylic acid group of 4-cyano-2-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling Reaction: The activated acid is then reacted with 4-methylphenylamine under mild conditions to form the amide bond, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Formation of substituted derivatives with different functional groups replacing the fluoro group.
Reduction: Formation of 4-amino-2-fluoro-N-(4-methylphenyl)benzamide.
Oxidation: Formation of 4-cyano-2-fluoro-N-(4-carboxyphenyl)benzamide.
Aplicaciones Científicas De Investigación
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The cyano and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide can be compared with other similar compounds, such as:
4-cyano-2-fluoro-N-(2-methylphenyl)benzamide: Similar structure but with a different position of the methyl group.
4-cyano-2-fluoro-N-(4-ethylphenyl)benzamide: Similar structure but with an ethyl group instead of a methyl group.
4-cyano-2-fluoro-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity, binding affinity, and overall chemical behavior.
Propiedades
Número CAS |
586368-41-4 |
|---|---|
Fórmula molecular |
C15H11FN2O |
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C15H11FN2O/c1-10-2-5-12(6-3-10)18-15(19)13-7-4-11(9-17)8-14(13)16/h2-8H,1H3,(H,18,19) |
Clave InChI |
WYBVQDJPLLZWKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


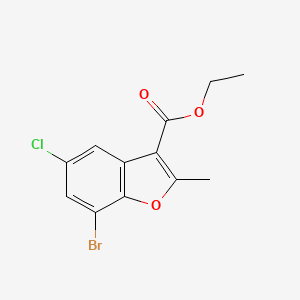
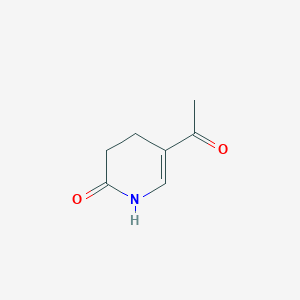
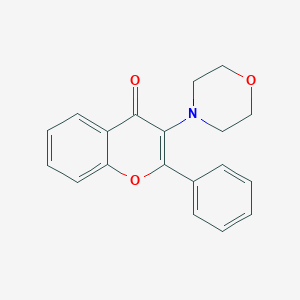
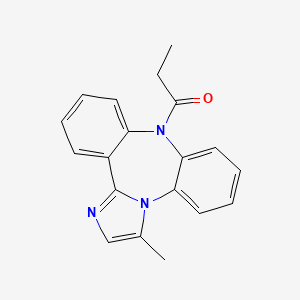
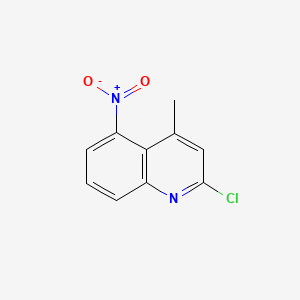

![Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate](/img/structure/B13944206.png)

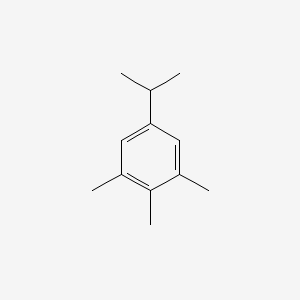
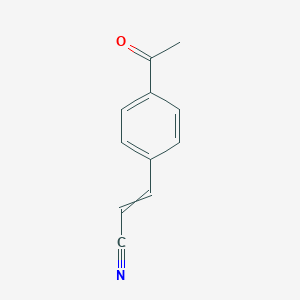
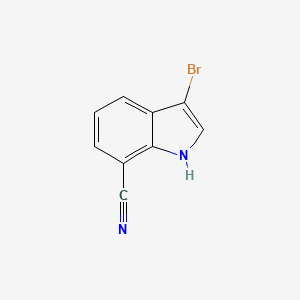
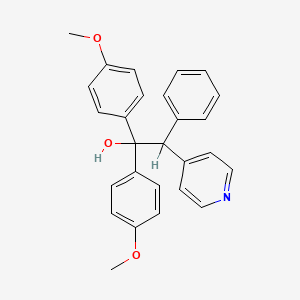
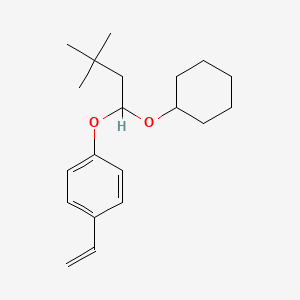
![5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate](/img/structure/B13944234.png)
